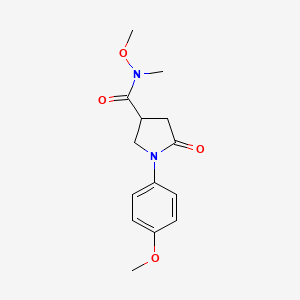
N-methoxy-1-(4-methoxyphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide
Descripción general
Descripción
N-methoxy-1-(4-methoxyphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide, also known as MMPC, is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields such as medicine, agriculture, and materials science.
Aplicaciones Científicas De Investigación
Application 1: Transaminase-Mediated Synthesis
- Summary of Application: N-methoxy amides are used in the transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. This method offers an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .
- Methods of Application: The application of immobilised whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines is reported. After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
- Results or Outcomes: The results showed that the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
Application 2: Selective C-O Coupling Reaction
- Summary of Application: N-methoxy amides are used in a copper-catalyzed C-O cross-coupling of N-methoxy amides and arylboronic acids for the synthesis of aryl-N-methoxy arylimides .
- Methods of Application: The fully selective O-arylation of the N-methoxy amides is found to be greatly prompted by the inexpensive and commercially available CuI. The reaction conditions tolerate a variety of functional groups and promote different reactivities depending on the electronic and steric properties of the distorted substrates .
- Results or Outcomes: The results showed that the fully selective O-arylation of the N-methoxy amides is found to be greatly prompted by the inexpensive and commercially available CuI .
Application 3: Biological Potential of Indole Derivatives
- Summary of Application: Indole derivatives, which may include “N-methoxy-1-(4-methoxyphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide”, have been found in many important synthetic drug molecules. They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
- Methods of Application: Various bioactive aromatic compounds containing the indole nucleus are synthesized for treatment. These compounds are tested for their biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Results or Outcomes: The results revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Application 4: Synthesis of Pyrroles
- Summary of Application: Although not directly related to “N-methoxy-1-(4-methoxyphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide”, pyrroles, which are similar compounds, have widespread significance as useful compounds in scientific research .
- Methods of Application: Traditional synthetic methods for pyrroles include the Knorr, Hantzsch, Paal–Knorr, Barton–Zard, Trofimov, and Clauson-Kaas reactions .
- Results or Outcomes: The synthesis of pyrroles has garnered the attention of the scientific community to develop new and efficient methodologies .
Application 5: Biological Potential of Indole Derivatives
- Summary of Application: Indole derivatives, which may include “N-methoxy-1-(4-methoxyphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide”, have been found in many important synthetic drug molecules. They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
- Methods of Application: Various bioactive aromatic compounds containing the indole nucleus are synthesized for treatment. These compounds are tested for their biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Results or Outcomes: The results revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Application 6: Synthesis of Pyrroles
- Summary of Application: Although not directly related to “N-methoxy-1-(4-methoxyphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide”, pyrroles, which are similar compounds, have widespread significance as useful compounds in scientific research .
- Methods of Application: Traditional synthetic methods for pyrroles include the Knorr, Hantzsch, Paal–Knorr, Barton–Zard, Trofimov, and Clauson-Kaas reactions .
- Results or Outcomes: The synthesis of pyrroles has garnered the attention of the scientific community to develop new and efficient methodologies .
Propiedades
IUPAC Name |
N-methoxy-1-(4-methoxyphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-15(20-3)14(18)10-8-13(17)16(9-10)11-4-6-12(19-2)7-5-11/h4-7,10H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFLYBRQMJSRBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methoxy-1-(4-methoxyphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



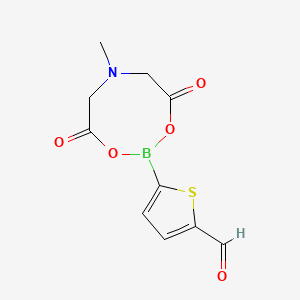
![4-(1H-Naptho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)phenol](/img/structure/B1404627.png)

![Tert-butyl 3-[(tert-butoxycarbonyl)oxy]azetidine-1-carboxylate](/img/structure/B1404630.png)
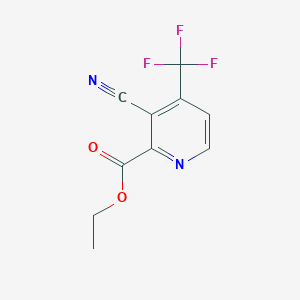
![2-(4-Methoxyphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B1404634.png)
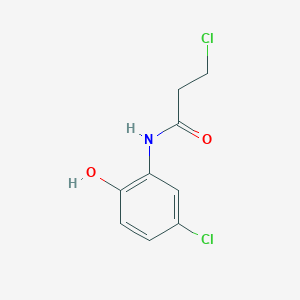
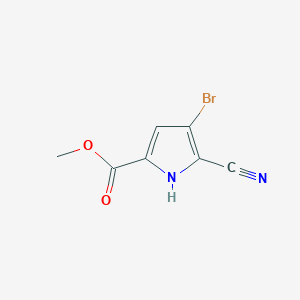
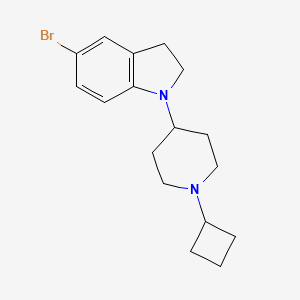
![1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-one](/img/structure/B1404639.png)
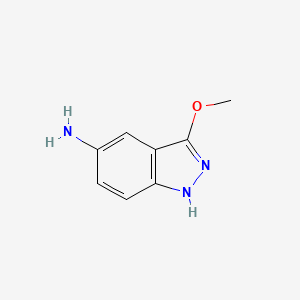
![exo-8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B1404644.png)
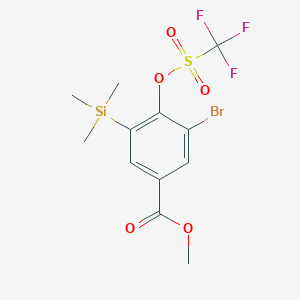
![7-(3-methylbenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione](/img/structure/B1404649.png)